2,8-dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine
Description
2,8-Dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine is a tricyclic heterocyclic compound featuring a seven-membered diazocine ring fused with two benzene rings. The molecule is substituted with methyl groups at positions 2 and 8 and phenyl groups at positions 6 and 12.
Properties
IUPAC Name |
2,8-dimethyl-6,12-diphenylbenzo[c][1,5]benzodiazocine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2/c1-19-13-15-25-23(17-19)27(21-9-5-3-6-10-21)30-26-16-14-20(2)18-24(26)28(29-25)22-11-7-4-8-12-22/h3-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGDELLGIOVMJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C3=C(C=CC(=C3)C)N=C2C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a dibenzodiazocine intermediate, followed by methylation and phenylation steps to introduce the desired substituents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures are crucial to maintain the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The diazocine ring allows for substitution reactions, where functional groups can be replaced with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2,8-Dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,8-dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system under study.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Dibenzo[b,f][1,5]diazocine Derivatives
Key Observations :
- The target compound lacks a bridging group, unlike Tröger’s base (methano bridge) or epoxy-dioxocines, resulting in a more planar structure.
- Tröger’s base exhibits a rigid V-shaped geometry due to its methano bridge, creating a chiral environment with two stereogenic nitrogen atoms. This structural feature is exploited in chiral separations and polymer design .
- Diazocine-diones (e.g., 10h, 10p) feature lactam rings, enhancing hydrogen-bonding capacity and enabling structural diversification for biological activity .
Key Observations :
- Symmetrical diazocines (e.g., Tröger’s base) are synthesized via dimerization or condensation, while unsymmetrical derivatives require stepwise coupling .
- The target compound’s synthesis likely parallels methods for diphenyl-substituted diazocines, involving cross-coupling of halogenated precursors with phenyl Grignard reagents .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The target compound’s diphenyl groups likely reduce solubility in polar solvents, while methyl groups enhance thermal stability.
- Tröger’s base is notable for its chiral resolution and applications in microporous polymers .
Biological Activity
2,8-Dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine is a complex organic compound belonging to the dibenzo diazocine family. Its unique structure allows for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C26H24N2
- Molecular Weight : 396.49 g/mol
- IUPAC Name : 2,8-dimethyl-6,12-diphenyl-dibenzo[b,f][1,5]diazocine
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its cytotoxic effects against cancer cell lines and its potential antibacterial properties.
Cytotoxicity Studies
A significant aspect of the biological activity of this compound is its cytotoxic effect on cancer cells. In a study evaluating the cytotoxic efficacy of dibenzo[b,f][1,5]diazocines, including derivatives like this compound, the following findings were reported:
| Compound | Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h |
|---|---|---|---|
| This compound | HeLa | 75.3 | 70.4 |
| This compound | U87 | 75.4 | 72.0 |
| Control (DMSO) | HeLa | >200 | >200 |
| Control (DMSO) | U87 | >200 | >200 |
The results indicate that the compound exhibits significant cytotoxicity against both HeLa and U87 cancer cell lines with an IC50 value around 75 µM after 24 hours of treatment .
Antibacterial Activity
In addition to its antitumor properties, the compound has also been assessed for antibacterial activity. Preliminary tests showed that it could inhibit the growth of certain bacterial strains. The effectiveness varied significantly depending on the concentration used and the specific bacterial species tested.
The mechanism through which this compound exerts its biological effects appears to involve interactions with cellular targets that lead to apoptosis in cancer cells. This may occur through the following pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.
- Signal Transduction Modulation : It could affect pathways related to cell survival and apoptosis.
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Study on Cancer Cell Lines : A comprehensive study involving multiple cancer cell lines demonstrated that derivatives of dibenzo[b,f][1,5]diazocines could selectively induce cytotoxicity while sparing normal cells .
- Antibacterial Testing : Another study focused on assessing the antibacterial properties against Gram-positive and Gram-negative bacteria showed promising results with specific derivatives exhibiting significant inhibition zones.
Q & A
Q. What are the standard synthetic routes for 2,8-dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine, and how can reaction conditions be optimized?
Methodological Answer : The synthesis typically involves cyclocondensation of substituted aromatic precursors with amines under controlled conditions. For example, derivatives of dibenzo[b,f][1,5]diazocines are synthesized via [1,5]-diaza shifts or methanodi-bridge formation, as seen in analogous compounds like dimethyl 6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine-2,8-diacetate . Key parameters include:
- Temperature : Reactions often proceed at 80–120°C in anhydrous solvents (e.g., DCM or THF).
- Catalysts : Lewis acids (e.g., AlCl₃) enhance cyclization efficiency.
- Substituent Effects : Methyl and phenyl groups at positions 2,8,6,12 require precise stoichiometry to avoid steric hindrance.
Table 1 : Representative Yields for Analogous Derivatives
| Substituents | Yield (%) | Conditions | Ref. |
|---|---|---|---|
| 2,8-Dimethoxy | 94% | DCM, 24h, 80°C | |
| 2,8-Dibromo | 90% | Hexane/DCM, 48h, 100°C |
Q. How is the crystal structure of this compound determined, and what key bond parameters are observed?
Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For example, monoclinic crystals (space group P2₁/n) of a related compound show:
- Unit Cell Dimensions : a = 11.559 Å, b = 10.957 Å, c = 28.976 Å, β = 100.08° .
- Key Angles : C13–C21–N1 = 121.58°, C20–C21–N1 = 118.83°, indicating slight distortion due to methyl/phenyl substituents .
- Torsional Strain : The methanodi-bridge introduces torsional angles of ~71°–74° in the diazocine ring .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic structure and substituent effects in this compound?
Methodological Answer : Density Functional Theory (DFT) with basis sets like B3LYP/6-311+G(d,p) can predict:
- HOMO-LUMO Gaps : Methyl groups at 2,8 positions reduce the gap by 0.3–0.5 eV compared to unsubstituted analogs.
- NBO Analysis : Delocalization of electron density from nitrogen lone pairs into the aromatic system stabilizes the diazocine core .
- AI-Driven Optimization : Machine learning models (e.g., COMSOL Multiphysics integration) can simulate reaction pathways and predict substituent compatibility .
Q. How do substituents at positions 2,8,6,12 influence photophysical properties, and what experimental designs validate these effects?
Methodological Answer :
- UV-Vis Spectroscopy : Phenyl groups at 6,12 enhance π-π* transitions (λmax ~320 nm), while methyl groups induce hypsochromic shifts.
- Fluorescence Quenching : Electron-withdrawing substituents (e.g., Br at 2,8) reduce quantum yield by 40% due to enhanced intersystem crossing .
- Factorial Design : A 2² factorial experiment (varying methyl/phenyl groups) identifies synergistic effects on Stokes shift .
Q. How can contradictions in XRD and NMR data be resolved during structural elucidation?
Methodological Answer :
- Multi-Technique Validation : Cross-validate XRD bond lengths (e.g., C–N = 1.34–1.38 Å) with <sup>13</sup>C NMR chemical shifts (δ ~150 ppm for aromatic carbons adjacent to N) .
- Disorder Modeling : For disordered methanodi-bridges, refine occupancy factors using SHELXL (R1 < 0.05) .
- Dynamic Effects : Variable-temperature NMR resolves conformational flexibility (e.g., ring puckering at 298 K vs. 100 K) .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly for halogenated derivatives, and how can reproducibility be improved?
Methodological Answer :
- Side Reactions : Bromination at 2,8 positions competes with electrophilic aromatic substitution at unintended sites. Use directing groups (e.g., acetate at 2,8) to suppress byproducts .
- Purification Challenges : Halogenated analogs exhibit low solubility in polar solvents. Optimize column chromatography (e.g., SiO₂ with hexane/DCM gradients) .
Table 2 : Yield Variation in Halogenated Derivatives
| Derivative | Yield (%) | Purity (HPLC) |
|---|---|---|
| 2,8-Dibromo | 90% | 98% |
| 4,10-Dichloro | 72% | 85% |
Q. How does the methanodi-bridge influence thermodynamic stability compared to non-bridged analogs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
